molecular formula C18H24N2O4 B7427966 Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate

Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate

Cat. No.: B7427966
M. Wt: 332.4 g/mol
InChI Key: OWASIVGOMQOCQV-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate is an organic compound that features a cyclopentyl group, an oxazepane ring, and a benzoate ester

Properties

IUPAC Name

cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(24-16-4-1-2-5-16)14-6-8-15(9-7-14)19-18(22)20-10-3-12-23-13-11-20/h6-9,16H,1-5,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWASIVGOMQOCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)NC(=O)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate typically involves multiple steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.

    Formation of the Benzoate Ester: The final step involves esterification of the oxazepane derivative with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoate ester, potentially converting it to an alcohol.

    Substitution: The oxazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Alcohol derivatives of the benzoate ester.

    Substitution: Various substituted oxazepane derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific mechanical or chemical properties.

    Biological Research: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific binding properties.

Comparison with Similar Compounds

    Cyclopentyl 4-(1,4-diazepane-4-carbonylamino)benzoate: Similar structure but with a diazepane ring instead of an oxazepane ring.

    Cyclopentyl 4-(1,4-thiazepane-4-carbonylamino)benzoate: Contains a thiazepane ring, introducing sulfur into the structure.

Uniqueness: Cyclopentyl 4-(1,4-oxazepane-4-carbonylamino)benzoate is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to its diazepane and thiazepane analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

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